
Bromfenac
Übersicht
Beschreibung
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) approved for managing postoperative ocular inflammation and pain, particularly following cataract surgery. Its chemical structure, sodium 2-amino-3-(4-bromobenzoyl)phenylacetate sesquihydrate (molecular formula: C₁₅H₁₀BrNO₃Na·1.5H₂O), includes a bromine atom at the C4 position of the benzoyl ring, a feature distinguishing it from structurally related compounds like amfenac . This bromine atom enhances lipophilicity, facilitating rapid corneal penetration and sustained drug levels in ocular tissues, thereby prolonging its cyclooxygenase-2 (COX-2) inhibitory activity . This compound’s mechanism involves potent inhibition of prostaglandin synthesis, reducing inflammation and pain with a rapid onset of action .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bromfenac kann auf verschiedene Weise synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Amino-3-(4-brombenzoyl)benzoesäure mit Natriumhydroxid zur Bildung von this compound-Natrium . Ein anderes Verfahren beinhaltet die Reaktion von 3-Bromindol mit 2-Methoxyethanol und saurer Hydrolyse zur Herstellung von 2-Indolinon, das dann mit p-Brombenzonitril und Aluminiumchlorid zu 7-(4-Brombenzoyl)-1,3-Dihydro-indol-2-on umgesetzt wird. Diese Verbindung wird dann hydrolysiert und neutralisiert, um this compound zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound-Natrium erfolgt unter Verwendung von Druckreaktoren und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise umfasst ein Verfahren das Zugeben von Methanol, Natriumhydroxid und 7-(4-Brombenzoyl)-1,3-Dihydro-2H-indol-2-on in einen Druckreaktor, gefolgt von geschlossenem Rühren, Abkühlen und Kristallisation, um this compound-Natrium zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Bromfenac unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es mit Cer(IV)-ammoniumsulfat und Schwefelsäure zu einem violetten Farbkomplex reagiert .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, umfassen Cer(IV)-ammoniumsulfat, Schwefelsäure und Kristallviolett . Reaktionsbedingungen umfassen oft bestimmte pH-Werte, Temperaturen und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt gebildet wird.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, umfassen this compound-Natrium und seine verschiedenen Salze. Diese Produkte werden in Augentropfen zur Behandlung von Augenentzündungen und -schmerzen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Introduction to Bromfenac
This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for the treatment of pain and inflammation associated with ocular surgeries, particularly cataract surgery. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins. In recent years, research has expanded to explore its applications beyond traditional uses, including neuroprotection and modulation of inflammatory responses in various ocular conditions.
Ocular Surgery and Inflammation Management
This compound is widely utilized in managing postoperative inflammation following cataract surgery. Clinical studies have demonstrated its effectiveness in reducing ocular pain and inflammation, often outperforming other NSAIDs like ketorolac. For example, a study showed that patients treated with this compound experienced a significantly shorter duration of postoperative irritative symptoms compared to those treated with ketorolac .
Clinical Findings:
- Efficacy : this compound 0.07% has been shown to achieve complete clearance of ocular inflammation by day 15 post-surgery in a higher proportion of subjects compared to placebo .
- Safety Profile : The drug is generally well-tolerated, with minimal side effects reported during clinical trials .
Neuroinflammation and Neuroprotection
Recent studies have highlighted this compound's potential in neuroprotective applications, particularly in conditions like glaucoma. Research indicates that this compound can reduce neuroinflammation associated with ischemia-reperfusion injury in retinal models. It has been observed that this compound administration leads to decreased levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting a protective effect on retinal ganglion cells .
Key Research Insights:
- Mechanism : this compound appears to inhibit the expression of inflammatory markers in microglial cells under elevated pressure conditions, thereby mitigating neuroinflammation .
- Electrophysiological Benefits : In animal models, this compound administration has been linked to improved retinal function as measured by electroretinogram responses .
Chronic Ocular Conditions
This compound's anti-inflammatory properties make it a candidate for treating chronic ocular conditions such as diabetic macular edema and other forms of retinal pathology. A comparative study found that this compound was effective in reducing levels of vascular endothelial growth factor and monocyte chemoattractant protein-1, which are implicated in prolonged inflammatory responses following ocular surgeries .
Comparative Effectiveness:
Treatment | Vascular Endothelial Growth Factor Reduction | Monocyte Chemoattractant Protein-1 Reduction |
---|---|---|
This compound | Significant (P = 0.0077) | Significant (P = 0.013) |
Control | Not significant | Not significant |
Potential Side Effects
While this compound is effective for managing ocular pain and inflammation, it is essential to consider potential side effects. A case report highlighted the risk of toxic epidermal necrolysis associated with sodium this compound eye drops, emphasizing the need for careful monitoring during treatment .
Wirkmechanismus
Bromfenac exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacokinetic Comparisons
Compound | Key Structural Feature | COX-2 Inhibition Potency | Ocular Penetration | Half-Life (Ocular Tissues) |
---|---|---|---|---|
Bromfenac | Bromine at C4 of benzoyl ring | High (IC₅₀: 0.007 μM) | Excellent | ~6–8 hours |
Nepafenac | Prodrug (converted to amfenac) | Moderate (via amfenac) | Moderate | ~4–6 hours |
Diclofenac | Chlorine at C3 of phenyl ring | Moderate (IC₅₀: 0.11 μM) | Good | ~3–4 hours |
Ketorolac | Pyrrolizine-carboxylic acid | Low (IC₅₀: 0.43 μM) | Moderate | ~2–3 hours |
Amfenac | No halogen substituent | Low (IC₅₀: 0.18 μM) | Moderate | ~3–4 hours |
Key Findings :
- This compound’s bromine atom enhances lipophilicity, making it 6–60× more potent than diclofenac or ketorolac in COX-2 inhibition .
- Nepafenac, a prodrug, requires conversion to amfenac for activity, resulting in delayed onset compared to this compound .
Clinical Efficacy in Post-Cataract Surgery
This compound vs. Nepafenac :
- Speed of Inflammation Resolution : In a head-to-head study, this compound 0.07% achieved significantly higher rates of zero inflammation (Summed Ocular Inflammation Score [SOIS] = 0) at days 3 (23.8% vs. 0%) and 8 (52.4% vs. 20.8%) post-surgery compared to nepafenac 0.3%, though both were equivalent by day 15 .
- Visual Acuity (VA) Outcomes : At day 42, both drugs showed similar improvements in VA (this compound: −0.13 logMAR; nepafenac: −0.16 logMAR) .
- Retinal Thickness : Mean increases in retinal thickness were comparable (this compound: 11.0 µm; nepafenac: 17.3 µm; p = 0.47) .
This compound vs. Diclofenac/Ketorolac :
- This compound demonstrated superior reduction in macular edema and inflammation in diabetic patients post-cataract surgery compared to ketorolac .
- Diclofenac required twice-daily dosing for efficacy comparable to once-daily this compound .
Metabolic Pathways
- This compound : Forms an unusual N-glucoside metabolite in rats, unlike the acyl glucuronides typical of most NSAIDs (e.g., ketoprofen, diclofenac) . This metabolite’s stability and clinical implications in humans remain under investigation.
- Nepafenac : Rapidly hydrolyzed to amfenac, which undergoes hepatic glucuronidation .
Biologische Aktivität
Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation following cataract surgery. Its biological activity encompasses various mechanisms including anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The selective inhibition of these enzymes leads to a reduction in inflammatory mediators, thereby alleviating pain and inflammation in ocular tissues.
Key Findings on this compound's Mechanism:
- COX Inhibition : this compound has shown improved potency in inhibiting COX-1 and COX-2 compared to other NSAIDs, thereby effectively reducing ocular inflammation post-surgery .
- Neuroinflammation Reduction : Recent studies indicate that this compound can mitigate neuroinflammation in models of ischemia-reperfusion injury, suggesting its potential neuroprotective effects .
Clinical Efficacy
This compound is clinically effective in reducing anterior chamber inflammation after cataract surgery. A pivotal study demonstrated that patients receiving a 0.07% this compound solution had significantly lower anterior chamber cell counts compared to those receiving a placebo.
Clinical Study Overview:
Parameter | This compound 0.07% (n=222) | Placebo (n=218) |
---|---|---|
Zero-to-trace anterior chamber cells at day 15 | 80.2% | 47.2% |
Overall study completion | 95.9% | 92.7% |
Full treatment received | 64.4% | 45.8% |
Percent compliance | 91.2% | 75.9% |
Statistical significance was noted with across various time points, indicating robust efficacy of this compound in clinical settings .
Pharmacokinetics
The pharmacokinetics of this compound has been extensively studied to understand its distribution and bioavailability within ocular tissues. A study using radiolabeled this compound revealed significant differences in drug concentration across different formulations.
Key Pharmacokinetic Findings:
- Cmax and AUC : The maximum concentration () of BromSite (a formulation of this compound) was found to be significantly higher than that of Prolensa and Ilevro, indicating better ocular bioavailability .
- Time to Peak Concentration : The for BromSite occurred at 0.5 hours, demonstrating rapid absorption compared to other formulations which peaked at 1 hour .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound beyond its anti-inflammatory actions. In models simulating glaucoma and ischemic conditions, this compound demonstrated a capacity to protect retinal ganglion cells (RGCs) from damage.
Neuroprotective Study Insights:
- Reduction in Inflammatory Markers : Administration of this compound resulted in significant downregulation of inflammatory markers such as COX-2 and TNF-α in microglia under elevated pressure conditions .
- Electrophysiological Improvements : Electrophysiological assessments indicated enhanced RGC function following treatment with this compound, further supporting its neuroprotective role .
Case Studies
A notable case study examined the use of topical this compound for treating Central Serous Chorioretinopathy (CSCR). Patients treated with this compound showed significant improvement in central foveal thickness (CFT), suggesting its therapeutic potential beyond postoperative inflammation.
Case Study Results:
- Baseline CFT : Mean CFT was 349 ± 115 µm.
- Post-Treatment CFT : Significantly reduced to 221 ± 95 µm at six months ().
This demonstrates not only the efficacy of this compound in postoperative settings but also its potential application in retinal diseases .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie bromfenac’s selectivity for cyclooxygenase (COX) isoforms, and how can researchers experimentally validate its inhibitory potency?
this compound’s bromine moiety enhances lipophilicity, facilitating corneal penetration and COX-2 inhibition. To validate potency, use in vitro enzyme assays (e.g., COX-1/COX-2 inhibition assays) with IC50 calculations. Compare results to reference NSAIDs like diclofenac or ketorolac, noting this compound’s 10- to 18-fold higher potency .
Q. How should researchers design preclinical studies to evaluate this compound’s ocular pharmacokinetics?
Use animal models (e.g., Dutch Belted rabbits) for topical administration. Collect aqueous humor, cornea, and retina samples at intervals (e.g., 0.5–24 hours post-dose). Analyze tissue concentrations via high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) and calculate metrics like AUC and Cmax .
Q. What criteria should guide the inclusion/exclusion of this compound studies in systematic reviews?
Define exclusion categories upfront: animal/in vitro studies, reviews, non-ocular applications, and non-focus studies. Prioritize clinical trials (prospective/retrospective) and exclude case reports. Use databases like MEDLINE and EMBASE with search terms like “this compound NOT cataract surgery” .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s ocular bioavailability across formulations (e.g., BromSite® vs. Xibrom®)?
Conduct head-to-head ex vivo studies using human aqueous humor. Compare formulations via HPLC-MS/MS, controlling for variables like dosing frequency and vehicle composition (e.g., DuraSite® vs. standard solutions). Note that DuraSite® enhances bioavailability 2- to 4-fold due to prolonged retention .
Q. What methodological considerations are critical when assessing this compound’s systemic absorption and safety in vulnerable populations (e.g., geriatric patients)?
Use pharmacokinetic modeling to estimate systemic exposure from ocular dosing. Monitor serum concentrations in elderly cohorts via LC-MS, correlating with renal/hepatic function markers. Reference safety data from post-marketing surveillance, noting no geriatric-specific efficacy/safety differences in clinical trials .
Q. How can researchers optimize experimental designs for evaluating this compound’s neurobehavioral effects (e.g., driving ability)?
Employ double-blind, placebo-controlled crossover trials. Measure outcomes like reaction time, lane deviation, and pupil size changes. Use standardized driving simulators and validate findings with biomarkers (e.g., plasma this compound levels). Note that this compound shows no impairment compared to opioids .
Q. What strategies mitigate bias when analyzing this compound’s efficacy in non-cataract ocular pain models?
Use stratified randomization for comorbidities (e.g., dry eye syndrome). Mask outcome assessors to treatment groups. Apply mixed-effects models to adjust for confounding variables like baseline inflammation severity. Cross-validate results with independent cohorts .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape this compound research hypotheses?
- Feasible: Ensure access to validated this compound formulations and ethical approval for human/animal studies.
- Novel: Investigate understudied applications (e.g., neuropathic ocular pain).
- Ethical: Address lactation/pediatric data gaps via non-invasive sampling (e.g., tear fluid analysis) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., Emax models) for AUC vs. dose curves. Apply bootstrap resampling to quantify confidence intervals for IC50 values. For comparative studies, employ ANOVA with post hoc Tukey tests .
Q. Ethical and Regulatory Considerations
Q. How should informed consent forms address this compound’s unknown risks in breastfeeding populations?
Disclose the absence of lactation safety data and theoretical systemic exposure risks. Include alternatives (e.g., acetaminophen) and emphasize voluntary participation. Reference institutional review board (IRB) protocols for vulnerable groups .
Eigenschaften
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91714-93-1 (Na salt) | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040655 | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.26e-02 g/L | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
91714-94-2 | |
Record name | Bromfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.